REACTION_CXSMILES
|
[O:1]=[C:2]1[C:7]([C:8]([O:10]C)=[O:9])=[CH:6][CH:5]=[C:4]([C:12]([F:15])([F:14])[F:13])[NH:3]1.O.[OH-].[Li+]>CO.O>[O:1]=[C:2]1[C:7]([C:8]([OH:10])=[O:9])=[CH:6][CH:5]=[C:4]([C:12]([F:14])([F:13])[F:15])[NH:3]1 |f:1.2.3|
|
Name
|
|
Quantity
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4.73 g
|
Type
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reactant
|
Smiles
|
O=C1NC(=CC=C1C(=O)OC)C(F)(F)F
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Name
|
|
Quantity
|
45 mL
|
Type
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solvent
|
Smiles
|
CO
|
Name
|
lithium hydroxide monohydrate
|
Quantity
|
1.8 g
|
Type
|
reactant
|
Smiles
|
O.[OH-].[Li+]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
|
the mixture was then heated
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Type
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TEMPERATURE
|
Details
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under reflux for 2 h
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Duration
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2 h
|
Type
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CONCENTRATION
|
Details
|
The mixture was concentrated to about 15 ml
|
Type
|
WASH
|
Details
|
washed with dichloromethane
|
Type
|
ADDITION
|
Details
|
the aqueous phase was adjusted to pH 2 by addition of 2N hydrochloric acid
|
Type
|
EXTRACTION
|
Details
|
The mixture was again extracted with dichloromethane
|
Type
|
CUSTOM
|
Details
|
the organic phase was dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
|
Smiles
|
O=C1NC(=CC=C1C(=O)O)C(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |